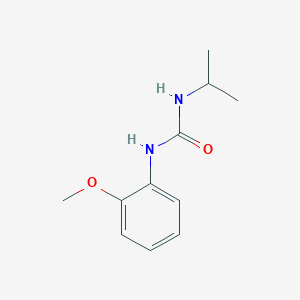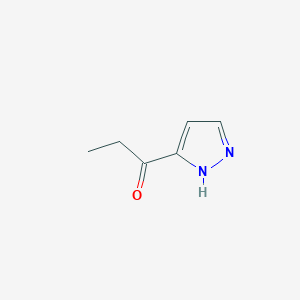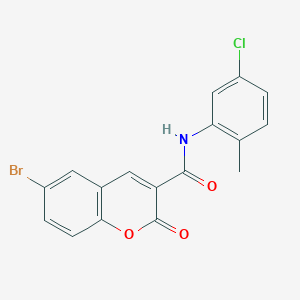
1-(2-Methoxyphenyl)-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-propan-2-ylurea, also known as MPPU, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of selective antagonists of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
作用机制
MPU acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activity of this receptor, MPU can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. This modulation can lead to the normalization of abnormal neuronal activity and the restoration of normal brain function.
Biochemical and Physiological Effects:
MPU has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. It can also increase the expression of various neurotrophic factors such as BDNF and NGF, which are involved in the growth and survival of neurons. Additionally, MPU can modulate the activity of various ion channels such as the NMDA receptor and the voltage-gated calcium channel, which are involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of MPU is its selectivity for the mGluR7 receptor, which allows for precise modulation of neuronal activity. Additionally, MPU has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of MPU is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPU is relatively expensive compared to other research chemicals, which can limit its availability for lab experiments.
未来方向
There are several future directions for research on MPU. One area of interest is the potential therapeutic applications of MPU in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of MPU in these disorders, as well as the optimal dosing and administration regimens. Another area of interest is the development of new analogs of MPU with improved pharmacokinetic and pharmacodynamic properties. These analogs could potentially have increased selectivity, potency, and solubility, which could make them more useful for lab experiments and potential clinical use. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPU and its effects on neuronal activity and plasticity.
合成方法
The synthesis of MPU involves several steps, starting from the reaction of 2-methoxybenzoyl chloride with N,N-dimethylpropylamine to form 2-methoxy-N,N-dimethylpropanamide. This intermediate is then reacted with potassium tert-butoxide and tert-butyl isocyanate to form MPU. The overall yield of this synthesis is around 60%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
MPU has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting that it could be a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. MPU has also been shown to improve cognitive function and memory in animal models, indicating that it could be useful in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-6-4-5-7-10(9)15-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNZOGPYYNCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)





![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)




![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)